molecular formula C17H19FN2 B15313985 Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine

Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine

Cat. No.: B15313985
M. Wt: 270.34 g/mol
InChI Key: XWQQHNDVAHVAEZ-DLBZAZTESA-N
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Description

Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
  • (3R,4S)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine**
  • (3R,4S)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine**

Uniqueness

Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereochemical studies and applications.

Properties

Molecular Formula

C17H19FN2

Molecular Weight

270.34 g/mol

IUPAC Name

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C17H19FN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2/t16-,17+/m0/s1

InChI Key

XWQQHNDVAHVAEZ-DLBZAZTESA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)F

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)F

Origin of Product

United States

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